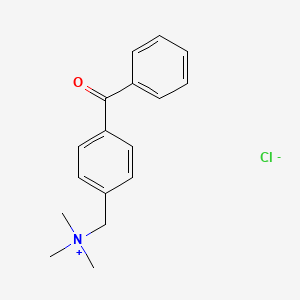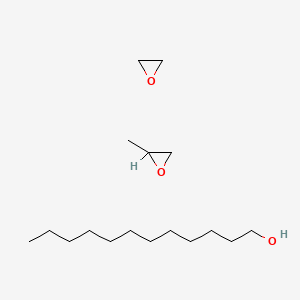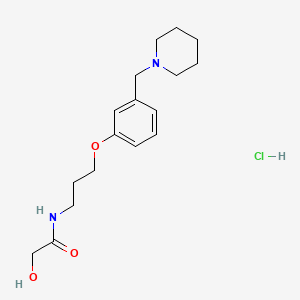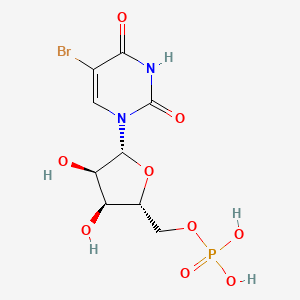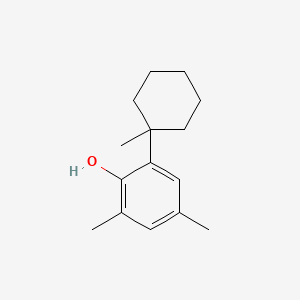
2-(3-ニトロフェニル)-1,3-ジオキソラン
概要
説明
The compound “2-(3-Nitrophenyl)-1,3-dioxolane” likely contains a nitrophenyl moiety, which consists of a benzene ring with a carbon bearing a nitro group . Nitrophenyl compounds are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
While specific synthesis information for “2-(3-Nitrophenyl)-1,3-dioxolane” was not found, nitrophenyl compounds can generally be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A study on a related compound, 4- (3-Nitrophenyl)thiazol-2-ylhydrazone, describes its synthesis and evaluation for inhibitory effect on human monoamine oxidase .科学的研究の応用
医薬品化学: 抗がん剤
2-(3-ニトロフェニル)-1,3-ジオキソランのニトロフェニル基は、新規抗がん剤の合成に利用できます。この化合物から得られる窒素含有ヘテロ環は、さまざまな癌細胞株に対して有望な活性を示しています。 研究者は、重要な生理学的特性と医薬品化学における潜在的な用途を示す、融合した三環式誘導体を設計しました .
材料科学: 光触媒応用
材料科学において、この化合物の誘導体は、光触媒活性について研究されてきました。 類似のニトロフェニル化合物から誘導された金属錯体は合成され、可視光照射下での有機汚染物質の分解能力について研究されており、環境浄化技術における潜在能力を示しています .
環境科学: 汚染修復
2-(3-ニトロフェニル)-1,3-ジオキソランと類似のニトロフェニル化合物から誘導された金属錯体の光触媒効率は、マラカイトグリーンなどの染料の分解について調査されてきました。 これらの研究は、環境から有害な汚染物質を除去するための新しい方法の開発に不可欠です .
分析化学: 生体結合
ニトロフェニル基を持つ化合物は、しばしば生体結合技術におけるフォトリンカーとして使用されます。それらは、生体分子のポリマー表面への固定を促進し、これはさまざまな生化学的アッセイと化学合成に不可欠です。 たとえば、ニトロフェニルアジドの柔軟な化学は、生体分子の固定化と生体結合のために利用されてきました .
薬理学: 薬物開発
2-(3-ニトロフェニル)-1,3-ジオキソランの構造モチーフは、薬理学的に活性な分子に見られます。 この化合物の誘導体は、抗炎症作用や抗ウイルス作用など、さまざまな生物活性を有する薬物の合成における中間体として役立つ可能性があります .
バイオテクノロジー: 抗体認識研究
バイオテクノロジーにおいて、特定の抗原を認識する抗体の構造的および機能的な評価は、2-(3-ニトロフェニル)-1,3-ジオキソランのような小分子によって促進できます。 これらの研究は、タンパク質認識メカニズムの理解と治療用抗体の開発に役立ちます .
将来の方向性
特性
IUPAC Name |
2-(3-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGPCAYIEHLIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286687 | |
| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6952-67-6 | |
| Record name | 6952-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


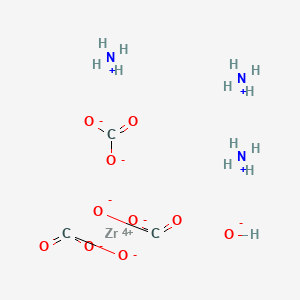
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
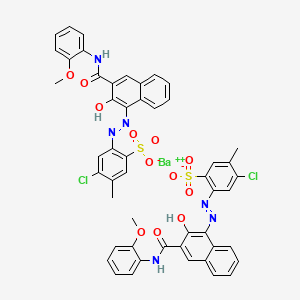
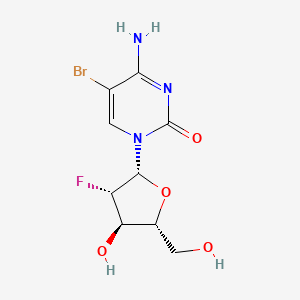

![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)
